molecular formula C6H12O5 B14160653 D-rhamnopyranose CAS No. 609-01-8

D-rhamnopyranose

Cat. No.: B14160653
CAS No.: 609-01-8
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-QTVWNMPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-rhamnopyranose can be achieved through several methods. One common approach involves the glycosylation of D-mannopyranoside derivatives. For instance, phenyl 2,3,4-tri-O-benzoyl-1-thio-α-D-rhamnopyranoside can be synthesized from phenyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside . The reaction typically involves the use of dry dichloromethane as a solvent and molecular sieves to remove water. Thin-layer chromatography is used to monitor the reaction progress .

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of natural glycosides. Enzymes such as α-L-rhamnosidase are used to hydrolyze the terminal L-rhamnose from various natural glycosides . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

D-rhamnopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

CAS No.

609-01-8

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m1/s1

InChI Key

SHZGCJCMOBCMKK-QTVWNMPRSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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